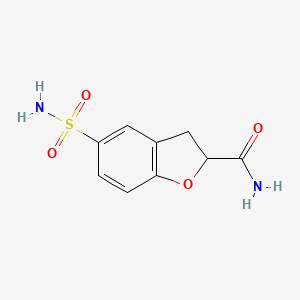

5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

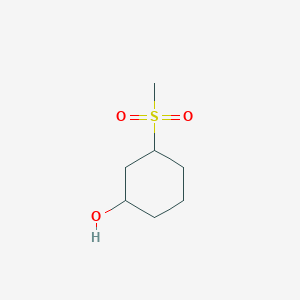

“5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide” is a benzofuran compound with a sulfamoyl group attached to it . It has a molecular weight of 242.26 . The compound is usually available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 5-(aminosulfonyl)-2,3-dihydro-1-benzofuran-2-carboxamide . The InChI code for this compound is 1S/C9H10N2O4S/c10-9(12)8-4-5-3-6(16(11,13)14)1-2-7(5)15-8/h1-3,8H,4H2,(H2,10,12)(H2,11,13,14) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 242.26 .Aplicaciones Científicas De Investigación

Diuretic and Saluretic Activities

Studies have synthesized various 2, 3-dihydrobenzofuran derivatives, including compounds with sulfamoyl groups at the 5-position, to test for diuretic and saluretic activities. These studies found that certain derivatives, particularly those with lower alkyl substituents, exhibited potent diuretic and saluretic activities in rats and mice. The research suggests that specific structural features in these compounds contribute to their biological activities (Harada et al., 1987).

Antimicrobial and Anti-inflammatory Properties

New benzofuran carboxamide derivatives, including 5-sulfamoyl variants, have been synthesized and evaluated for their antimicrobial and anti-inflammatory potential. These compounds have shown in vitro effectiveness against various pathogens and have been characterized using techniques like NMR and IR spectroscopy. This research opens pathways for developing new bioactive chemical entities (Lavanya et al., 2017).

Antiparasitic Activity

Research has also delved into the antiparasitic potential of sulfamoyl derivatives of ribavirin. The synthesized compounds demonstrated significant in vitro and in vivo activity against parasites such as Leishmania donovani and Trypanosoma brucei, suggesting their potential as antiparasitic agents (Kini et al., 1990).

Pharmacokinetic Studies

Comparative pharmacokinetics of various sulfamoyl benzofuran derivatives have been explored. These studies focus on understanding the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds, providing critical information for their potential therapeutic applications (Yamada et al., 1990).

Antibacterial Activity

Innovative synthesis methods have been employed to create benzofuran derivatives with potential antibacterial properties. These studies involve exploring the structural and functional aspects of these compounds, testing their effectiveness against various bacterial strains, and comparing their activities with known antibiotics (Idrees et al., 2019).

Antitumor and Antiviral Activities

Some benzofuran sulfamoyl derivatives have shown promising antitumor and antiviral activities. Research in this area focuses on the synthesis of these compounds and their testing against various cancer cell lines and viruses, providing insights into their potential as antiviral and anticancer agents (Mert et al., 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4S/c10-9(12)8-4-5-3-6(16(11,13)14)1-2-7(5)15-8/h1-3,8H,4H2,(H2,10,12)(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPPDBXHFJOMHTF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C=C(C=C2)S(=O)(=O)N)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methanone](/img/structure/B1375192.png)

![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-one](/img/structure/B1375199.png)

![2-Bromo-5-[3-(trifluoromethyl)phenoxy]-1,3,4-thiadiazole](/img/structure/B1375205.png)

![3-(Butan-2-yl)-1-[(6-methylpyridin-3-yl)methyl]piperazine](/img/structure/B1375208.png)

![4-[(2-Aminobutyl)sulfanyl]-1,2-dimethylbenzene](/img/structure/B1375210.png)